Linifanib (CAS: 796967-16-3), also known as ABT-869, is an orally bioavailable, ATP-competitive receptor tyrosine kinase (RTK) inhibitor belonging to the diarylurea chemical class. In procurement and material selection, it is primarily sourced as a highly selective, high-purity reference standard for evaluating vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways. Unlike broader-spectrum kinase inhibitors, Linifanib is engineered to minimize off-target interactions with cytosolic and serine/threonine kinases. This structural and functional specificity makes it a critical baseline material for targeted angiogenesis assays, FLT3-dependent leukemic modeling, and as a synthetically tractable diarylurea scaffold for structure-activity relationship (SAR) campaigns in medicinal chemistry[1].
Substituting Linifanib with generic multi-kinase inhibitors, such as sorafenib or sunitinib, fundamentally alters the assay's off-target kinase profile and compromises experimental reproducibility. While sorafenib is a common procurement alternative for VEGFR/PDGFR inhibition, it concurrently exhibits potent inhibition of Raf-1 (IC50 ~6 nM), which introduces confounding variables by modulating the MAP kinase pathway [1]. Sunitinib similarly presents a broader off-target footprint across various receptor and non-receptor kinases. Procuring the exact Linifanib compound ensures that downstream phenotypic effects in cellular or in vivo models are driven strictly by VEGFR, PDGFR, and FLT3 blockade, preventing the off-target toxicity and complex signal interference characteristic of less selective baseline materials [2].
Linifanib demonstrates superior potency against VEGFR2 (KDR) compared to common multikinase inhibitors like sorafenib and sunitinib. In cell-free assays, Linifanib achieves an IC50 of 4 nM, whereas sunitinib and sorafenib exhibit IC50 values of 80 nM and 90 nM, respectively .
| Evidence Dimension | VEGFR2 (KDR) IC50 in cell-free assays |
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Sunitinib (80 nM) and Sorafenib (90 nM) |
| Quantified Difference | 20-fold higher potency against VEGFR2 |
| Conditions | Cell-free kinase assay |
Lower dosing requirements reduce the risk of non-specific toxicity in cellular assays, making it a more precise tool for isolating VEGFR2-dependent pathways.
While sorafenib is a standard comparator for VEGFR/PDGFR inhibition, it also potently inhibits Raf-1 (IC50 = 6 nM), which can confound experimental results by altering the MAP kinase pathway. Linifanib, in contrast, exhibits minimal activity against unrelated cytosolic kinases, including the Raf family, providing a highly selective profile for VEGFR/PDGFR [1].
| Evidence Dimension | Raf-1 IC50 |
| Target Compound Data | Minimal/insignificant activity |
| Comparator Or Baseline | Sorafenib (6 nM) |
| Quantified Difference | Orders of magnitude lower affinity for Raf-1 |
| Conditions | Kinase selectivity profiling |
Ensures that observed phenotypic changes in vascular or tumor models are driven by VEGFR/PDGFR blockade rather than confounding Raf-1 pathway interference.
Linifanib is highly effective against mutant kinase-dependent cells, specifically exhibiting an IC50 of 4 nM against FLT3. This makes it a dual-purpose procurement choice for both angiogenesis and acute myeloid leukemia (AML) models, contrasting with inhibitors like sorafenib that possess weaker FLT3 activity (IC50 ~58-59 nM) .
| Evidence Dimension | FLT3 IC50 |
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Sorafenib (58-59 nM) |
| Quantified Difference | ~14-fold higher potency against FLT3 |
| Conditions | Cell-free kinase assay |
Provides a highly potent baseline for studying FLT3-driven leukemogenesis and evaluating resistance mechanisms in AML.
As a well-characterized 1,3-diarylurea derivative, Linifanib serves as a critical structural template for synthesizing novel multikinase inhibitors. Its synthesis via Suzuki coupling and urea formation pathways is well-documented, allowing it to act as a robust baseline for structure-activity relationship (SAR) studies aimed at modulating solubility or altering the kinase selectivity profile, compared to more synthetically complex macrocyclic TKIs [1].
| Evidence Dimension | Structural utility in SAR |
| Target Compound Data | Established diarylurea scaffold with documented Suzuki coupling synthesis |
| Comparator Or Baseline | Complex macrocyclic or structurally rigid TKIs |
| Quantified Difference | High synthetic accessibility and modularity for analog generation |
| Conditions | Medicinal chemistry and analog synthesis |
Enables medicinal chemists to use a validated, synthetically tractable core for developing next-generation kinase inhibitors with improved pharmacokinetic properties.
Due to its 4 nM IC50 for VEGFR2 and minimal Raf-1 inhibition, Linifanib is the preferred choice for isolating VEGFR/PDGFR-dependent pathways in vascular models without the confounding MAP kinase interference seen with sorafenib [1].
With a highly potent FLT3 IC50 of 4 nM, Linifanib serves as an excellent baseline compound for studying acute myeloid leukemia (AML) cell lines and xenografts, particularly in evaluating mutant kinase dependencies .
Linifanib's well-documented diarylurea scaffold and Suzuki coupling synthesis route make it an ideal structural precursor and benchmark for medicinal chemistry campaigns aiming to design novel, highly selective multi-kinase inhibitors [2].
As a poorly water-soluble but highly potent active pharmaceutical ingredient (API), Linifanib is frequently procured as a baseline material for testing novel drug delivery systems, such as cyclodextrin-based (e.g., Captisol) or hydrotropic solubilization strategies [3].
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